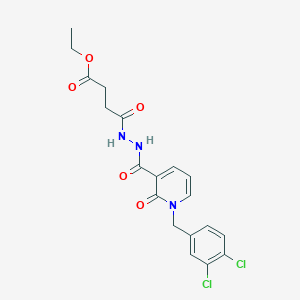
2-Bromo-5-éthyl-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-ethyl-1,3,4-oxadiazole is a heterocyclic compound with the molecular formula C4H5BrN2O. It belongs to the class of oxadiazoles, which are five-membered aromatic rings containing two nitrogen atoms and one oxygen atom.
Applications De Recherche Scientifique
2-Bromo-5-ethyl-1,3,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules with potential antiviral, antitumor, and anti-inflammatory properties.
Materials Science: The compound is explored for its use in the development of advanced materials, such as electroluminescent and electron-transport materials.
Chemical Biology: It serves as a tool for studying biological processes and as a precursor for the synthesis of molecular probes.
Mécanisme D'action
Target of Action
It’s known that 1,3,4-oxadiazoles, a class of compounds to which 2-bromo-5-ethyl-1,3,4-oxadiazole belongs, have been used in medicine and agriculture due to their desirable biological activity . Many oxadiazole derivatives exhibit antibacterial, antiviral, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties . They can also act as plant protection agents due to their herbicidal, insecticidal, and fungicidal activity .
Mode of Action
The 1,3,4-oxadiazole molecule, which is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring, is known to interact with its targets through its electronic and hydrogen bond-accepting capability . The substituents at the 2- and/or 5-positions can modulate the heterocycle’s electronic and hydrogen bond-accepting capability, while exploiting its use as a carbonyl bioisostere .
Biochemical Pathways
It’s known that 1,3,4-oxadiazoles can have a variety of biological effects, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The 1,3,4-oxadiazole is an aromatic heterocycle valued for its low-lipophilicity in drug development . This suggests that it may have favorable ADME properties, which could impact its bioavailability.
Result of Action
It’s known that 1,3,4-oxadiazoles can have a variety of biological effects, such as antiviral, antitumor, and anti-inflammatory activities . This suggests that 2-Bromo-5-ethyl-1,3,4-oxadiazole may have similar effects.
Action Environment
It’s known that the synthesis of 1,3,4-oxadiazoles can be carried out under semiaqueous conditions , suggesting that the compound may be stable in a variety of environments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-ethyl-1,3,4-oxadiazole typically involves the cyclization of acyl hydrazides with α-bromo nitroalkanes. One common method is the reaction of acyl hydrazides with α-bromo nitroalkanes under mild, non-dehydrative conditions. This approach avoids the formation of diacyl hydrazide intermediates and allows for the direct formation of the oxadiazole ring .
Industrial Production Methods
Industrial production methods for 2-Bromo-5-ethyl-1,3,4-oxadiazole are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of efficient cyclization reactions and scalable reaction conditions, are likely to be applied in its large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-5-ethyl-1,3,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The oxadiazole ring can participate in oxidation and reduction reactions, although specific examples for this compound are limited.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Typical conditions involve the use of polar solvents and mild bases.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted oxadiazoles, while reduction reactions can lead to partially or fully reduced oxadiazole derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-5-methyl-1,3,4-oxadiazole: Similar in structure but with a methyl group instead of an ethyl group.
2-Amino-1,3,4-oxadiazole: Contains an amino group instead of a bromo and ethyl group.
2-Thio-1,3,4-oxadiazole: Contains a sulfur atom in place of the oxygen atom in the oxadiazole ring.
Uniqueness
2-Bromo-5-ethyl-1,3,4-oxadiazole is unique due to the presence of both a bromo and an ethyl group, which can influence its reactivity and interactions with other molecules. This combination of substituents can provide distinct electronic and steric properties, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
2-bromo-5-ethyl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2O/c1-2-3-6-7-4(5)8-3/h2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJBPVXIGKVNGKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1368701-01-2 |
Source


|
| Record name | 2-bromo-5-ethyl-1,3,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(Trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2402757.png)
![1,3-dimethyl-5-((4-nitrobenzyl)thio)-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2402759.png)


![N-(3-chlorobenzyl)-3-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2402762.png)
![5-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2402763.png)







![Methyl 6-aminospiro[3.3]heptane-2-carboxylate](/img/structure/B2402779.png)
